molecular formula C5H14O4Si B1583163 Trimethoxy(methoxymethyl)silane CAS No. 22859-36-5

Trimethoxy(methoxymethyl)silane

Cat. No.: B1583163
CAS No.: 22859-36-5
M. Wt: 166.25 g/mol
InChI Key: IBMUMCCOQRVIMN-UHFFFAOYSA-N
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Description

Trimethoxy(methoxymethyl)silane is an organosilicon compound with the chemical formula CH₃Si(OCH₃)₃ . It is a colorless, free-flowing liquid widely used in various industrial and scientific applications. This compound is known for its ability to act as a precursor in the synthesis of silica-based materials and as a crosslinker in the preparation of polysiloxane polymers .

Scientific Research Applications

Trimethoxy(methoxymethyl)silane has a wide range of applications in scientific research, including:

Safety and Hazards

Trimethoxy(methoxymethyl)silane is highly flammable and can cause skin and eye irritation . It may also cause respiratory irritation . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

Future Directions

Trimethoxysilane is an important substance for producing silane coupling agents . It contains both hydrolyzable siloxane bonds as well as an active silicon-hydrogen bond . Therefore, it can be utilized in a series of reactions, such as copolymerization, polycondensation, and disproportionation reactions . These reactions have many possible downstream products which are used to manufacture diverse coupling agents, silylating substances for plastic surfaces, and reagents for thermal insulation production .

Biochemical Analysis

Biochemical Properties

Trimethoxy(methoxymethyl)silane plays a significant role in biochemical reactions, particularly in the formation of siloxane bonds. It interacts with various enzymes and proteins, facilitating the hydrolysis and condensation processes. The compound undergoes hydrolysis under both acidic and basic conditions, leading to the formation of silanol groups. These silanol groups can further condense to form siloxane bonds, which are crucial in the formation of polysiloxane polymers. The interaction of this compound with enzymes such as hydrolases and transferases is essential for its role in biochemical reactions .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the expression of genes involved in cell growth, differentiation, and apoptosis. Additionally, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of metabolites and metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to proteins and enzymes, leading to their activation or inhibition. For example, this compound can inhibit the activity of certain hydrolases, preventing the breakdown of specific substrates. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and condensation reactions over time. These reactions can lead to the formation of siloxane bonds and the eventual degradation of the compound. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can promote cell growth and differentiation, while at high doses, it can cause toxic or adverse effects. For example, high doses of this compound can lead to cell death and tissue damage in animal models. Threshold effects have been observed, where the compound exhibits beneficial effects at low doses but becomes toxic at higher concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the synthesis and degradation of polysiloxane polymers. The compound interacts with enzymes such as hydrolases and transferases, which facilitate its conversion into silanol groups and subsequent condensation into siloxane bonds. These metabolic pathways are crucial for the formation and maintenance of polysiloxane structures in biological systems .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells through endocytosis and transported to various cellular compartments. Its distribution within tissues is influenced by factors such as its solubility and affinity for specific binding proteins. This compound can accumulate in certain tissues, leading to localized effects on cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For example, this compound can be localized to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins. This subcellular localization is essential for the compound’s role in biochemical reactions and cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethoxy(methoxymethyl)silane can be synthesized through several methods. One common approach involves the reaction of silicon tetrachloride with methanol in the presence of a catalyst. The reaction proceeds as follows:

SiCl4+4CH3OHSi(OCH3)4+4HCl\text{SiCl}_4 + 4 \text{CH}_3\text{OH} \rightarrow \text{Si(OCH}_3\text{)}_4 + 4 \text{HCl} SiCl4​+4CH3​OH→Si(OCH3​)4​+4HCl

Industrial Production Methods: In industrial settings, this compound is produced using a fixed bed reactor. The process involves the preparation of a silicon powder-nano-copper catalyst mixture, followed by the reaction of silicon with methanol under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: Trimethoxy(methoxymethyl)silane undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, it hydrolyzes to form silanols and methanol.

    Condensation: The hydrolyzed product can further condense to form siloxane bonds.

    Polymerization: It can participate in polymerization reactions to form polysiloxane polymers.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions.

    Condensation: Acidic or basic catalysts.

    Polymerization: Initiators such as peroxides or UV light.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Trimethoxy(methoxymethyl)silane is unique due to its methoxymethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where tailored reactivity and properties are required .

Properties

IUPAC Name

trimethoxy(methoxymethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14O4Si/c1-6-5-10(7-2,8-3)9-4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMUMCCOQRVIMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC[Si](OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80177401
Record name Ether, methyl (trimethoxysilylmethyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22859-36-5
Record name Trimethoxy(methoxymethyl)silane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22859-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ether, methyl (trimethoxysilylmethyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022859365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ether, methyl (trimethoxysilylmethyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

340 g (6.3 mol) of sodium methylate (95% strength) are dissolved in portions in 2.5 l of methanol in a laboratory reactor blanketed with nitrogen. During this procedure, the solution heats up to 65° C. Thereafter, 995 g (5.8 mol) of chloromethyltrimethoxysilane are added dropwise over 1.5 h and stirring is effected for a further 30 minutes at the boil. On addition of the silane, sodium chloride is precipitated spontaneously as the salt, but the suspension remains readily stirrable until the end of the metering. The precipitated sodium chloride is filtered off with suction and the methanol is removed under a partial vacuum at 40–50° C. The residue is purified by distillation (97–98° C. at 172 mbar).
Name
sodium methylate
Quantity
340 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
solvent
Reaction Step One
Quantity
995 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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